molecular formula C12H15NO2 B1346505 N-(3,4-dimethylphenyl)-3-oxobutanamide CAS No. 50334-96-8

N-(3,4-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1346505
CAS No.: 50334-96-8
M. Wt: 205.25 g/mol
InChI Key: KKSJXJUYTRVZNM-UHFFFAOYSA-N
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Description

Historical Overview of Acetoacetanilide (B1666496) Derivatives in Chemical Research

The study of acetoacetanilide and its derivatives dates back to the late 19th and early 20th centuries, with initial research focusing on their synthesis and utility as precursors for dyes and pigments. These compounds were instrumental in the development of the arylide yellow class of pigments. Over time, the scope of research expanded as the unique chemical properties of the acetoacetanilide scaffold were recognized. The presence of a reactive methylene (B1212753) group and an amide linkage provided a versatile platform for a wide array of chemical transformations.

In the mid-20th century, the focus of acetoacetanilide research began to shift towards medicinal chemistry. Scientists discovered that derivatives of this parent compound exhibited a range of biological activities, leading to their investigation as potential therapeutic agents. This historical progression from industrial colorants to bioactive molecules highlights the enduring relevance of acetoacetanilide derivatives in chemical science.

Significance of the 3-Oxobutanamide Moiety in Organic Synthesis and Medicinal Chemistry

The 3-oxobutanamide moiety is a key structural feature that imparts significant chemical reactivity and potential biological activity to the molecule. This functional group is characterized by a β-ketoamide structure, which is a valuable synthon in organic synthesis. The active methylene group, situated between two carbonyl groups, is readily deprotonated to form a stable enolate, making it a potent nucleophile in various carbon-carbon bond-forming reactions. This reactivity is harnessed in the synthesis of a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in many biologically active molecules. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the 3-oxobutanamide moiety is recognized as a pharmacophore in several classes of drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The metabolic stability and pharmacokinetic properties of molecules can also be modulated by the presence of this functional group.

Rationale for Focused Research on N-(3,4-dimethylphenyl)-3-oxobutanamide Isomers and Analogs

The rationale for investigating this compound and its isomers stems from the well-established principle that the biological activity and physicochemical properties of a molecule are highly dependent on its three-dimensional structure and the spatial arrangement of its functional groups. By synthesizing and studying a series of positional isomers, researchers can elucidate structure-activity relationships (SAR), which are crucial for the rational design of new molecules with desired properties.

For instance, research on N-(2,4-dimethylphenyl)-3-oxobutanamide has explored its use in the synthesis of hydrazone dyes and has investigated its potential biological and pharmacological properties. researchgate.net The 2,4-disubstitution pattern influences the electronic environment of the aromatic ring, which can be a key determinant of its reactivity in coupling reactions.

In contrast, studies involving N-(2,6-dimethylphenyl)-3-oxobutanamide have often focused on its role as an intermediate in the synthesis of more complex organic molecules and its potential applications in materials science. The steric hindrance provided by the two methyl groups ortho to the amide linkage can influence the rotational barrier of the N-aryl bond, leading to unique conformational preferences that can be exploited in the design of molecules with specific shapes and properties.

The focused study of This compound allows for a direct comparison with its 2,4- and 2,6-isomers, providing valuable insights into how subtle changes in substituent positioning can lead to significant differences in chemical behavior and biological activity. This comparative approach is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and function.

Physicochemical Properties of N-(dimethylphenyl)-3-oxobutanamide Isomers

The following interactive data table summarizes some of the key physicochemical properties of this compound and its 2,4-isomer.

PropertyThis compoundN-(2,4-dimethylphenyl)-3-oxobutanamide
Molecular Formula C12H15NO2C12H15NO2 nih.gov
Molecular Weight 205.25 g/mol 205.25 g/mol nih.gov
Melting Point 96 °C chem960.com88 °C nih.gov
Boiling Point 381.3 °C at 760 mmHg chem960.com-
Density 1.108 g/cm³ chem960.com-
LogP 2.294 chem960.com-
Flash Point 157.2 °C chem960.com171 °C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJXJUYTRVZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304478
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50334-96-8
Record name 50334-96-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N 3,4 Dimethylphenyl 3 Oxobutanamide

Classical Approaches to Acetoacetanilide (B1666496) Synthesis

The traditional methods for synthesizing N-(3,4-dimethylphenyl)-3-oxobutanamide are well-established and widely practiced in industrial and laboratory settings. These approaches can be broadly categorized into two main strategies: the direct acylation of the aromatic amine with an activated acetoacetylating agent, and the condensation reaction with a suitable precursor that generates the acetoacetyl group in situ.

Acylation of 3,4-Dimethylaniline (B50824) with 3-Oxobutanoyl Chloride

One of the most direct methods for the synthesis of this compound is the acylation of 3,4-dimethylaniline using 3-oxobutanoyl chloride (acetoacetyl chloride). This reaction is a nucleophilic acyl substitution where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct.

The efficiency of the acylation reaction is contingent on several parameters that must be carefully controlled to maximize the yield and purity of the final product. Key factors include the stoichiometry of the reactants, reaction temperature, and reaction time. Typically, a slight excess of the acylating agent may be used to ensure the complete conversion of the aniline. However, a significant excess should be avoided to minimize the formation of byproducts. The temperature is often kept low initially to control the exothermic nature of the reaction and then may be raised to ensure completion. Optimization of these parameters is crucial for achieving high yields and minimizing the need for extensive purification.

The acylation of 3,4-dimethylaniline with 3-oxobutanoyl chloride generates hydrochloric acid, which can protonate the unreacted aniline, rendering it non-nucleophilic and thereby halting the reaction. To counteract this, a basic catalyst, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture. These bases serve a dual purpose. Firstly, they act as acid scavengers, neutralizing the HCl as it is formed. Secondly, they can function as nucleophilic catalysts. Pyridine, for instance, can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the aniline than the original acyl chloride, thus accelerating the reaction. 4-(Dimethylamino)pyridine (DMAP) is another highly efficient catalyst for acylation reactions.

CatalystFunction
PyridineAcid scavenger, Nucleophilic catalyst
TriethylamineAcid scavenger
4-(Dimethylamino)pyridine (DMAP)Highly active nucleophilic catalyst

The choice of solvent is critical for the success of the acylation reaction. The reaction is typically carried out in anhydrous (dry) aprotic organic solvents such as dichloromethane, chloroform, or toluene. The absence of water is essential to prevent the hydrolysis of the highly reactive 3-oxobutanoyl chloride. The solvent should be able to dissolve the reactants and remain inert under the reaction conditions. In some cases, the reaction may be carried out under reflux to increase the reaction rate, although this depends on the reactivity of the specific substrates and the stability of the product at elevated temperatures.

Condensation of 3,4-Dimethylaniline with Diketene or Ethyl Acetoacetate

An alternative and industrially significant route to this compound involves the condensation of 3,4-dimethylaniline with either diketene or ethyl acetoacetate. These methods avoid the use of the often harsh and moisture-sensitive acyl chlorides.

The reaction with ethyl acetoacetate provides a well-documented pathway. For instance, a similar compound, N-(3,4-dichlorophenyl)-3-oxobutanamide, was synthesized by refluxing a solution of 3,4-dichloroaniline and ethyl acetoacetate in benzene (B151609) for 2 hours, which resulted in an 86% yield of the product nih.gov. This suggests that similar conditions, such as refluxing in an inert aromatic solvent, would be effective for the synthesis of this compound.

The reaction with diketene is a widely used industrial process for the production of acetoacetanilides, which are important precursors for pigments wikipedia.org. This process, known as acetoacetylation, involves the reaction of an aromatic amine with diketene wikipedia.org. To manage the reactivity, the diketene is typically introduced slowly into a solution of the amine in an inert solvent at an elevated temperature, often near the solvent's boiling point google.com.

ReactantTypical Conditions
Ethyl AcetoacetateReflux in a solvent like benzene or toluene nih.gov
DiketeneSlow addition to a heated solution of the amine in an inert solvent google.com

The reaction of diketene with an aromatic amine like 3,4-dimethylaniline is believed to proceed through a nucleophilic attack of the amine on the diketene molecule. The proposed mechanism involves the attack of the nitrogen atom of the amine on the carbonyl group of the β-lactone ring in the diketene molecule. This is followed by the opening of the ring to form the acetoacetamide (B46550). The reaction is generally considered to be a C-acetoacetylation, where the amine attacks the methylene (B1212753) carbon of the diketene researchgate.net. This process is highly efficient and is a key step in the synthesis of various arylide yellow and diarylide pigments wikipedia.org.

Transamidation and Ester Condensation Routes

The formation of the amide bond in this compound can be achieved through either transamidation or ester condensation.

Transamidation: This approach involves the reaction of an amide with an amine, displacing the original amine from the amide. In the context of synthesizing this compound, a potential pathway would involve the reaction of acetoacetamide with 3,4-dimethylaniline. While direct transamidation is often challenging due to the stability of the amide bond, it can be facilitated by catalysts. Metal-catalyzed transamidation often proceeds through a mechanism involving the activation of the amide bond nih.gov. Transition-metal-free methods have also been developed, utilizing strong bases to deprotonate the amine and facilitate nucleophilic attack on an activated amide nih.gov. For instance, a general method for the transamidation of N-activated amides with non-nucleophilic amines at room temperature has been reported, which could be adapted for this synthesis nih.gov.

Ester Condensation: A more conventional and widely employed method for the synthesis of N-aryl-3-oxobutanamides is the condensation of an aniline with a β-keto ester, such as ethyl acetoacetate. This reaction is typically carried out at elevated temperatures, often with the removal of the alcohol byproduct to drive the equilibrium towards the product. For example, a similar compound, N-(3,4-dichlorophenyl)-3-oxobutanamide, was synthesized by refluxing 3,4-dichloroaniline with ethyl acetoacetate in benzene for 2 hours, resulting in an 86% yield researchgate.net. This classical approach, while effective, often requires organic solvents and prolonged heating.

Method Reactants General Conditions Advantages Disadvantages
Transamidation Acetoacetamide, 3,4-DimethylanilineCatalyst (metal or base), potentially milder conditionsAtom economy can be highRequires activation of the amide, may require expensive catalysts
Ester Condensation 3,4-Dimethylaniline, Ethyl AcetoacetateReflux in an organic solventWell-established, relatively inexpensive starting materialsOften requires high temperatures and long reaction times, use of volatile organic solvents

Green Chemistry Protocols for this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to N-aryl-acetoacetamides.

Utilization of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) in Aqueous Media

A promising green alternative to traditional acetoacetylation methods involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), also known as the diketene-acetone adduct. TMD serves as a stable and safer substitute for diketene. The reaction of TMD with amines in an aqueous medium to produce N-aryl-acetoacetamides has been explored as a greener synthetic route researchgate.net.

The use of TMD in aqueous media offers several environmental benefits. Water is a non-toxic, non-flammable, and readily available solvent, which significantly reduces the environmental footprint of the synthesis compared to methods employing volatile organic compounds (VOCs). The primary byproduct of the reaction with TMD is acetone, which is relatively benign and can be recycled researchgate.net. The reaction can often be performed under milder conditions than traditional ester condensations.

Parameter Classical Ester Condensation TMD in Aqueous Media
Solvent Organic solvents (e.g., benzene, toluene)Water
Byproducts EthanolAcetone, Water
Waste Organic solvent waste, potentially requiring incinerationPrimarily aqueous waste, easier to treat
Safety Use of flammable and often toxic organic solventsUse of non-flammable and non-toxic water
Reagent Handling Ethyl acetoacetate is relatively safeTMD is a stable and safer alternative to diketene

Advanced Synthetic Strategies

To further improve the efficiency and sustainability of this compound synthesis, advanced techniques such as microwave-assisted synthesis have been investigated.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The application of microwave energy can accelerate the reaction between anilines and acetoacetylating agents.

Microwave-assisted synthesis of N-aryl-acetoacetamides has been shown to be significantly more efficient than conventional heating methods . For instance, the reaction of various anilines with ethyl acetoacetate under microwave irradiation can be completed in minutes with high yields, compared to hours of refluxing required for conventional methods . Solvent-free microwave synthesis is also a viable and even more environmentally friendly option, where the reactants are adsorbed onto a solid support or react neat cem.comasianpubs.orgmdpi.com. This approach minimizes waste and simplifies product isolation.

A study on the microwave-assisted synthesis of various N-aryl/heteryl acetoacetamides demonstrated that the reaction times were reduced to 3-7 minutes with high yields, proving superior to conventional heating organic-chemistry.org.

Method Reaction Time Yield Conditions
Conventional Heating HoursModerate to HighReflux in organic solvent
Microwave-Assisted MinutesHigh to ExcellentSolvent-free or in minimal solvent

Continuous Flow Reactor Implementations for Industrial Scale-Up

The industrial-scale synthesis of N-aryl-3-oxobutanamides can be significantly enhanced through the implementation of continuous flow reactors. This technology offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, greater consistency in product quality, and the potential for automation. A continuous process for preparing acetoacetarylamides has been described in patent literature, which involves reacting diketene with an aromatic amine in a suitable solvent system with a controlled residence time in the reactor.

However, specific research articles or detailed case studies documenting the implementation of continuous flow reactors for the industrial scale-up of this compound, including reactor design, process parameters (temperature, pressure, flow rate), and throughput data, are not available in the surveyed literature.

Mechanistic Investigations of Formation Reactions

The formation of this compound involves the creation of an amide bond between 3,4-dimethylaniline and an acetoacetylating agent. A thorough mechanistic investigation would provide fundamental insights into the reaction pathway, identify rate-determining steps, and characterize any intermediates or transition states. Such studies are crucial for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Kinetic Studies of Amide Bond Formation

Kinetic studies are essential for understanding the rate at which a reaction proceeds and how it is influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For the formation of this compound, a kinetic study would involve determining the reaction order with respect to 3,4-dimethylaniline and the acetoacetylating agent, calculating the rate constant (k), and determining the activation energy (Ea). This data allows for the development of a precise rate law that can be used to model and predict reaction behavior under different conditions.

A comprehensive search of scientific databases did not yield any specific kinetic studies on the amide bond formation for this compound. Consequently, no empirical data for rate constants, reaction orders, or activation energies for this specific reaction is available.

Interactive Data Table: Representative Kinetic Parameters for Amide Bond Formation No specific experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

ParameterValueConditions
Rate Constant (k)Data not availableN/A
Activation Energy (Ea)Data not availableN/A
Order w.r.t. 3,4-dimethylanilineData not availableN/A
Order w.r.t. Acetoacetylating AgentData not availableN/A

Transition State Analysis and Reaction Energetics

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides a molecular-level picture of the reaction mechanism. It involves calculating the geometries and energies of the reactants, products, any intermediates, and the transition states that connect them. This analysis helps to elucidate the precise pathway of the reaction and to calculate the energy barriers that must be overcome.

Research detailing the transition state analysis or the reaction energetics for the formation of this compound is not present in the available literature. Such a study would provide valuable information on the stability of reaction intermediates and the structure of the transition state during the nucleophilic attack of the amine on the carbonyl group of the acetoacetylating agent.

Interactive Data Table: Representative Energetic Parameters from a Reaction Coordinate No specific computational data is available for this compound. The table below is a template illustrating how such data would be presented.

SpeciesRelative Energy (kJ/mol)Method
Reactants (3,4-dimethylaniline + Acetoacetylating agent)Data not availableN/A
Transition State 1Data not availableN/A
IntermediateData not availableN/A
Transition State 2Data not availableN/A
Product (this compound)Data not availableN/A

Chemical Reactivity and Derivatization of N 3,4 Dimethylphenyl 3 Oxobutanamide

Reactions Involving the Amide Linkage

The amide bond in N-(3,4-dimethylphenyl)-3-oxobutanamide is a robust functional group, but it can undergo specific reactions under appropriate conditions, primarily hydrolysis, N-alkylation, and N-acylation.

While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the available literature, its stability can be understood through the general mechanisms of amide hydrolysis. Amides are generally stable under neutral pH conditions but can be cleaved under acidic or basic conditions with heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the C-N bond, yielding 3-oxobutanoic acid (acetoacetic acid) and 3,4-dimethylaniline (B50824).

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then breaks down by expelling the 3,4-dimethylanilide anion, a relatively poor leaving group. This step is typically the rate-determining step and often requires elevated temperatures. The final products are the sodium salt of 3-oxobutanoic acid and 3,4-dimethylaniline.

The stability of the amide linkage is influenced by the electronic properties of the 3,4-dimethylphenyl group. The two methyl groups are electron-donating, which slightly increases the electron density on the nitrogen atom, potentially making the amide bond marginally more resistant to hydrolysis compared to unsubstituted acetoacetanilide (B1666496).

The nitrogen atom of the amide group can act as a nucleophile, allowing for the introduction of alkyl or acyl substituents. These reactions typically require the initial deprotonation of the amide N-H using a strong base to form a more potent nucleophilic amide anion.

N-Alkylation: The N-alkylation of acylanilides can be achieved by treating the compound with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) in the presence of a base. google.com Common bases used for this transformation include sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate organic solvent. google.com The reaction proceeds via an S(_N)2 mechanism where the amide anion displaces the halide from the alkylating agent.

N-Acylation: Similarly, N-acylation involves the reaction of the amide anion with an acylating agent, such as an acyl chloride or acid anhydride (B1165640). This reaction introduces a second acyl group onto the nitrogen, forming an imide derivative. These reactions are fundamental in modifying the chemical properties of the parent molecule for various synthetic applications. rsc.orgbath.ac.uk

Reaction Type Reagent Class General Conditions Expected Product Structure
N-AlkylationAlkyl Halide (R-X)Strong base (e.g., NaH), Aprotic solventN-alkyl-N-(3,4-dimethylphenyl)-3-oxobutanamide
N-AcylationAcyl Halide (RCO-X)Strong base (e.g., NaH), Aprotic solventN-acyl-N-(3,4-dimethylphenyl)-3-oxobutanamide

Reactions at the Carbonyl Functionalities (Ketone and Amide)

The presence of two distinct carbonyl groups—a ketone and an amide—imparts a rich reactivity profile to this compound. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the amide carbonyl, where the lone pair of the adjacent nitrogen atom provides resonance stabilization.

The ketone group at the C-3 position is a primary site for a variety of chemical transformations, including reductions and condensation reactions.

The ketone carbonyl can be selectively reduced to either a secondary alcohol (hydroxyl group) or completely deoxygenated to a methylene (B1212753) group (alkane).

Reduction to Hydroxyl Groups: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to a secondary alcohol, yielding N-(3,4-dimethylphenyl)-3-hydroxybutanamide. NaBH₄ is a milder reagent and is typically preferred for its selectivity, as it will not reduce the more stable amide carbonyl.

Reduction to Alkanes: For the complete removal of the carbonyl oxygen to form an alkane, harsher reduction conditions are necessary.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures. wikipedia.orgmasterorganicchemistry.comlibretexts.org The driving force is the elimination of nitrogen gas to produce N-(3,4-dimethylphenyl)butanamide. wikipedia.orglibretexts.orgyoutube.com

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing ketones but is performed under strongly acidic conditions, which could potentially hydrolyze the amide linkage, making it a less suitable choice for this specific substrate. masterorganicchemistry.com

Transformation Reagent(s) Typical Conditions Product Name
Ketone to AlcoholSodium Borohydride (NaBH₄)Methanol/Ethanol, Room Temp.N-(3,4-dimethylphenyl)-3-hydroxybutanamide
Ketone to AlkaneHydrazine (N₂H₄), KOHHigh temp. (e.g., 200 °C) in ethylene (B1197577) glycolN-(3,4-dimethylphenyl)butanamide

The ketone carbonyl readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632), hydrazine derivatives, and semicarbazide (B1199961). These reactions proceed via a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield a C=N double bond. researchgate.netijprajournal.comnih.gov These derivatives are often highly crystalline solids and are historically important for the characterization of ketones.

Oxime Formation: The reaction with hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride, under mildly acidic or basic conditions yields the corresponding ketoxime, N-(3,4-dimethylphenyl)-3-(hydroxyimino)butanamide. nih.gov

Hydrazone Formation: Treatment with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govorganic-chemistry.org These reactions are fundamental in synthetic chemistry, and the resulting hydrazones can serve as intermediates for other transformations, such as the Wolff-Kishner reduction. nih.gov

Semicarbazone Formation: The reaction with semicarbazide (H₂N-NH-CO-NH₂) affords a semicarbazone. sathyabama.ac.inijcce.ac.ir This reaction is typically catalyzed by a weak acid. Semicarbazones are known for their stability and sharp melting points. ijcce.ac.ir

Derivative Reagent Product Name Product Structure
OximeHydroxylamine (NH₂OH)N-(3,4-dimethylphenyl)-3-(hydroxyimino)butanamideA butanamide structure with a C=N-OH group at position 3
HydrazoneHydrazine (N₂H₄)N-(3,4-dimethylphenyl)-3-(hydrazinylidene)butanamideA butanamide structure with a C=N-NH₂ group at position 3
SemicarbazoneSemicarbazide (H₂NNHCONH₂)2-[1-(3,4-dimethylphenylamino)-1-oxobutan-3-ylidene]hydrazine-1-carboxamideA butanamide structure with a C=N-NH-CO-NH₂ group at position 3

Ketone Carbonyl Reactivity

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition reaction involving a carbonyl compound (typically an aldehyde or ketone) and a compound with an active methylene group, catalyzed by a weak base such as an amine. sigmaaldrich.com The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. nih.govresearchgate.net This is typically followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

In the case of this compound, the active methylene group (C2) is sufficiently acidic to be deprotonated by a basic catalyst, making it an excellent nucleophile for the Knoevenagel condensation. While the ketone carbonyl (C3) can undergo nucleophilic addition, reactions at the active methylene group are generally more favorable. masterorganicchemistry.com The condensation typically occurs with various aldehydes under basic catalysis.

The general mechanism involves:

Deprotonation of the active methylene group of this compound by a base.

Nucleophilic attack of the resulting carbanion on the carbonyl carbon of an aldehyde.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Dehydration of the intermediate to form the final α,β-unsaturated product.

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented in the provided sources, its reactivity is analogous to other acetoacetamides and β-dicarbonyl compounds. A variety of aromatic and aliphatic aldehydes can serve as electrophilic partners in this reaction.

Reactant (Aldehyde)CatalystTypical ConditionsExpected Product Type
BenzaldehydePiperidine (B6355638), Pyridine (B92270)Reflux in Ethanol or Tolueneα,β-Unsaturated Keto Amide
4-ChlorobenzaldehydeAmmonium Acetate (B1210297)Solvent-free, heatα,β-Unsaturated Keto Amide
FurfuralPrimary or Secondary AminesRoom temperature or mild heatingα,β-Unsaturated Keto Amide
AcetaldehydeWeak organic baseControlled temperatureα,β-Unsaturated Keto Amide

Acyl Group Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile replaces the leaving group attached to the acyl (R-C=O) moiety. libretexts.orgkhanacademy.org The reaction proceeds via a tetrahedral addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Acid anhydride > Ester > Amide. libretexts.org

This compound possesses two carbonyl groups: a ketone and an amide. The term "acyl group substitution" primarily applies to the amide functionality. Amides are the least reactive among carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double bond character. vanderbilt.edu Consequently, the (3,4-dimethylphenyl)amino group is a poor leaving group.

Reactions involving the cleavage of this amide bond require harsh conditions, such as strong acid or base with prolonged heating (hydrolysis), which would likely affect other parts of the molecule as well. Under typical synthetic conditions, the amide group of this compound is stable and unreactive towards nucleophilic acyl substitution. The chemistry of this compound is therefore dominated by reactions at the ketone carbonyl and the active methylene group.

Reactions of the Active Methylene Group (α-to-Ketone and Amide)

The most significant feature of this compound's reactivity is the active methylene group located between the ketone and amide carbonyls. The electron-withdrawing nature of both adjacent carbonyl groups significantly increases the acidity of the α-hydrogens, making this position a potent nucleophilic center upon deprotonation.

Enolization and Tautomerism Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The keto form contains the distinct ketone and amide groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond, creating a conjugated system.

The equilibrium position is influenced by several factors, including the solvent, temperature, and pH. rsc.orgpsu.edu In non-polar solvents, the enol form is often favored due to the stability gained from an intramolecular hydrogen bond between the enolic hydroxyl group and the nearby carbonyl oxygen. psu.eduresearchgate.net In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium towards the keto form.

Spectroscopic methods are crucial for studying this tautomerism:

¹H NMR Spectroscopy : This technique can distinguish between the tautomers by identifying unique signals for the methylene protons (-CH₂-) in the keto form and the vinylic proton (=CH-) and enolic proton (-OH) in the enol form. The ratio of the tautomers can be determined by integrating these signals.

IR Spectroscopy : The keto form shows characteristic C=O stretching bands for both the ketone and amide. The enol form exhibits a broad O-H stretching band and a C=C stretching band, along with a shift in the carbonyl absorption to a lower frequency due to conjugation. mdpi.com

UV-Vis Spectroscopy : The conjugated π-system in the enol form results in a UV absorption band at a longer wavelength compared to the non-conjugated keto form. mdpi.com

Halogenation Reactions (e.g., α-Bromination)

The active methylene group of this compound is readily halogenated. The reaction, typically α-bromination or chlorination, proceeds via the enol or enolate intermediate. libretexts.orglibretexts.org Under acidic conditions, the reaction is catalyzed by the formation of the enol tautomer, which is the active nucleophile that attacks the halogen (e.g., Br₂). masterorganicchemistry.com The rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org

Commonly used reagents for α-bromination include molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS), which is a safer and more selective source of electrophilic bromine. nih.govnih.gov The reaction results in the substitution of one or both α-hydrogens with a halogen atom. The resulting α-halo-β-ketoamides are valuable synthetic intermediates.

Halogenating ReagentTypical ConditionsProduct
Bromine (Br₂)Acetic Acid, Chloroform2-Bromo-N-(3,4-dimethylphenyl)-3-oxobutanamide
N-Bromosuccinimide (NBS)CCl₄, Benzoyl peroxide (radical initiator)2-Bromo-N-(3,4-dimethylphenyl)-3-oxobutanamide
Sulfuryl Chloride (SO₂Cl₂)Inert solvent (e.g., CH₂Cl₂)2-Chloro-N-(3,4-dimethylphenyl)-3-oxobutanamide
Iodine (I₂)Base (e.g., NaOH)2-Iodo-N-(3,4-dimethylphenyl)-3-oxobutanamide

Michael Addition Reactions

The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The enolate anion generated by the deprotonation of the active methylene group of this compound is an excellent soft nucleophile and readily acts as a Michael donor.

The reaction is typically catalyzed by a base, which generates the enolate in situ. This enolate then attacks the β-carbon of the Michael acceptor. The resulting product is a 1,5-dicarbonyl compound (or a related structure), which can be a precursor for further cyclization reactions, such as the Robinson annulation.

Michael AcceptorBase CatalystProduct Type
Methyl vinyl ketone (MVK)Sodium ethoxide, Piperidine1,5-Diketone derivative
AcrylonitrilePotassium carbonate, Triton Bγ-Keto-nitrile derivative
Ethyl acrylateSodium methoxideγ-Keto-ester derivative
Chalcone (1,3-Diphenyl-2-propen-1-one)Sodium hydroxide, Potassium tert-butoxide1,5-Diketone derivative

Condensation Reactions Leading to Heterocyclic Systems (e.g., Pyrazoles, Isoxazolones, Pyrimidines)

The bifunctional nature of this compound, with its 1,3-dicarbonyl-like arrangement, makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netwhiterose.ac.uk The active methylene group and the ketone carbonyl are the primary sites of reaction in these cyclocondensations.

Pyrazoles: The most common synthesis of pyrazoles from β-dicarbonyl compounds is the Paal-Knorr synthesis, which involves condensation with hydrazine or its derivatives. nih.govmdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would proceed through initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield a substituted 5-methyl-1H-pyrazol-3-yl)(3,4-dimethylphenyl)methanone, which exists in its tautomeric pyrazolone (B3327878) form: 5-methyl-2,4-dihydro-3H-pyrazol-3-one substituted with a N-(3,4-dimethylphenyl) group. Using substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazolones. dergipark.org.trnih.gov

Isoxazolones: In a reaction analogous to pyrazole (B372694) synthesis, condensation with hydroxylamine hydrochloride yields isoxazolone derivatives. The hydroxylamine reacts with the 1,3-dicarbonyl system to form a five-membered ring containing both oxygen and nitrogen.

Pyrimidines: Pyrimidine rings can be constructed by condensing a three-carbon fragment, such as this compound, with a reagent containing an N-C-N unit, like urea (B33335), thiourea (B124793), or guanidine. bu.edu.egorganic-chemistry.org For example, the Biginelli reaction, a one-pot multicomponent reaction, can condense an aldehyde, a β-ketoester (or in this case, a β-ketoamide), and urea to form dihydropyrimidinones. nih.gov Direct condensation with urea or thiourea under acidic or basic conditions leads to the formation of substituted pyrimidinone or pyrimidinethione rings.

ReagentResulting Heterocyclic System
Hydrazine Hydrate (N₂H₄·H₂O)Pyrazole (Pyrazolone)
Phenylhydrazine (PhNHNH₂)N-Phenylpyrazole (N-Phenylpyrazolone)
Hydroxylamine (NH₂OH)Isoxazole (Isoxazolone)
Urea (H₂NCONH₂)Pyrimidine (Pyrimidinone)
Thiourea (H₂NCSNH₂)Pyrimidine (Pyrimidinethione)
Guanidine (H₂NC(NH)NH₂)Pyrimidine (Aminopyrimidine)

Reactions of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl ring is susceptible to electrophilic attack and oxidation, typical reactions for substituted benzene (B151609) derivatives.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.govxmu.edu.cn The regioselectivity of these reactions on the N-(3,4-dimethylphenyl) ring is governed by the directing effects of the existing substituents: the N-acylamino group and the two methyl groups.

The N-acylamino group is a moderately activating, ortho-, para-director. The two methyl groups are also activating, ortho-, para-directors. Analyzing their combined influence on the available positions (2, 5, and 6) reveals the likely sites of substitution:

Position 2: Activated by the N-acylamino group (ortho) and the 3-methyl group (ortho).

Position 5: Activated by the 3-methyl group (meta, weak), the 4-methyl group (ortho), and the N-acylamino group (para).

Position 6: Activated by the N-acylamino group (ortho) and the 4-methyl group (meta, weak).

Considering these effects, positions 2 and 5 are the most electronically enriched and thus the most probable sites for electrophilic attack during reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄). Steric hindrance from the adjacent N-acylamino group might slightly disfavor substitution at position 2 compared to position 5.

The methyl groups attached to the aromatic ring are susceptible to oxidation under strong oxidizing conditions. Benzylic hydrogens are particularly reactive towards strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction typically converts the alkyl groups to carboxylic acid groups.

Subjecting this compound to vigorous oxidation would be expected to convert both methyl groups into carboxylic acid functions, yielding N-(3,4-dicarboxyphenyl)-3-oxobutanamide. The rest of the molecule, particularly the β-ketoamide moiety, may also be sensitive to these harsh conditions, potentially leading to side reactions or degradation.

Exploration of Novel Reaction Pathways and Catalysis

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to form bonds and construct complex molecules with high efficiency and selectivity.

The structure of this compound offers several sites for potential metal-catalyzed transformations. liv.ac.ukresearchgate.net While specific examples for this exact molecule are not extensively documented, established methodologies suggest several possibilities.

C-H Activation/Functionalization: Transition metals, particularly palladium, rhodium, and ruthenium, are known to catalyze the direct functionalization of C-H bonds. nih.govsnnu.edu.cn The amide group in the molecule could act as a directing group, facilitating the ortho-C-H activation of the dimethylphenyl ring. This could enable reactions such as C-H arylation, alkenylation, or acylation at the 2- or 6-positions.

Cross-Coupling Reactions: If the aromatic ring were first halogenated (as described in 3.4.1), the resulting aryl halide could participate in a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

N-H Bond Functionalization: The amide N-H bond could also be a site for metal-catalyzed reactions, such as Chan-Evans-Lam N-arylation, to form tertiary amides.

These potential pathways highlight the utility of this compound as a scaffold for generating molecular diversity through modern catalytic methods.

Organocatalytic Approaches

A notable advancement in the organocatalytic derivatization of N-aryl-3-oxobutanamides is the chiral phosphoric acid-catalyzed site- and stereoselective 1,6-conjugate addition to propargylic aza-p-quinone methides. nih.gov This methodology facilitates the construction of diarylmethyl alkynes that feature adjacent quaternary and tertiary carbon stereocenters, achieving high yields and excellent levels of asymmetric induction. nih.gov

In a key study, various N-aryl-3-oxobutanamides, including the parent N-phenyl-3-oxobutanamide, were reacted with propargylic alcohols in the presence of a chiral phosphoric acid catalyst. The reaction proceeds through the in situ formation of a propargylic aza-p-quinone methide, which then undergoes a highly stereoselective 1,6-addition from the N-aryl-3-oxobutanamide. The specific use of this compound in such reactions, while not explicitly detailed in the primary literature found, can be inferred from the successful application of a wide range of electronically and sterically diverse N-aryl substituents in these transformations.

The reaction conditions are typically mild, involving the use of a chiral phosphoric acid catalyst in a suitable organic solvent. The choice of the N-aryl substituent on the 3-oxobutanamide has been shown to influence the reactivity and stereoselectivity of the addition, with both electron-donating and electron-withdrawing groups being well-tolerated. This highlights the broad applicability of this organocatalytic approach for the derivatization of a diverse array of N-aryl-3-oxobutanamides.

The success of this 1,6-conjugate addition underscores the potential of this compound to participate in a variety of other organocatalytic transformations. The active methylene group of the 3-oxobutanamide moiety is amenable to activation by different classes of organocatalysts, suggesting that its derivatization is not limited to reactions with aza-p-quinone methides. Further research into Michael additions to other electrophiles, such as nitroolefins and enones, as well as aldol-type reactions, catalyzed by bifunctional thioureas or prolinol derivatives, could open new avenues for the synthesis of novel chiral compounds derived from this compound.

Below is a summary of the research findings for the organocatalytic 1,6-addition of various N-aryl-3-oxobutanamides:

Spectroscopic and Crystallographic Characterization of N 3,4 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For N-(3,4-dimethylphenyl)-3-oxobutanamide, which exists in a keto-enol tautomerism, NMR analysis is crucial for identifying and quantifying the different forms present in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the dimethylphenyl ring and the aliphatic protons of the oxobutanamide chain. The presence of keto-enol tautomerism would result in two sets of signals for the aliphatic portion.

Keto Tautomer:

Aromatic Protons: The 3,4-disubstituted phenyl ring gives rise to three aromatic protons. A singlet is expected for the proton at C2, a doublet for the proton at C5, and a doublet of doublets for the proton at C6. Based on data from the closely related N-(3,4-dimethylphenyl) moiety in other compounds, these signals are predicted to appear in the range of δ 6.8-7.4 ppm. nih.gov

Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm, is characteristic of the amide proton. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the two carbonyl groups are chemically equivalent and are expected to appear as a sharp singlet around δ 3.4-3.6 ppm.

Methyl Protons (keto -CH₃): The terminal methyl group of the butanamide chain is expected to appear as a sharp singlet at approximately δ 2.2-2.3 ppm.

Aromatic Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the aromatic ring are predicted around δ 2.1-2.2 ppm. nih.gov

Enol Tautomer:

Enolic Proton (-OH): A very broad signal, which can appear over a wide range from δ 5.0 to δ 15.0 ppm, is characteristic of the enolic hydroxyl group.

Vinylic Proton (=CH-): A singlet for the vinylic proton would appear around δ 5.0-5.5 ppm.

Methyl Protons (enol -CH₃): The terminal methyl group in the enol form is expected as a singlet around δ 1.9-2.1 ppm.

The following table summarizes the predicted ¹H NMR spectral data for the dominant keto form of this compound.

Predicted ¹H NMR Data for this compound (Keto Form)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
N-H (Amide) 8.0 - 9.5 br s -
Ar-H (C2-H) ~7.3 s -
Ar-H (C6-H) ~7.0 d ~8.0
Ar-H (C5-H) ~6.9 d ~8.0
-CH₂- (Methylene) 3.4 - 3.6 s -
-CH₃ (Ketone) 2.2 - 2.3 s -
Ar-CH₃ (C3-CH₃) ~2.2 s -
Ar-CH₃ (C4-CH₃) ~2.2 s -

s = singlet, d = doublet, br s = broad singlet. Predictions are based on analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent.

Carbonyl Carbons: Two signals in the downfield region are diagnostic for the two carbonyl groups. The ketone carbonyl (C=O) is expected to resonate at approximately δ 200-206 ppm, while the amide carbonyl (N-C=O) typically appears further upfield, around δ 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the dimethylphenyl ring. The carbons bearing the methyl groups (C3, C4) and the carbon attached to the nitrogen (C1) will appear at different chemical shifts from the carbons bearing hydrogen atoms (C2, C5, C6). Their predicted shifts range from δ 115 to 140 ppm.

Aliphatic Carbons: The methylene carbon (-CH₂-) is expected around δ 50-55 ppm. The terminal methyl carbon of the keto group should appear around δ 30 ppm, and the two aromatic methyl carbons are predicted in the δ 18-22 ppm region.

The table below outlines the predicted chemical shifts for the carbon atoms in this compound.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 200 - 206
C=O (Amide) 165 - 170
Ar-C (Quaternary) 130 - 140
Ar-C (CH) 115 - 130
-CH₂- (Methylene) 50 - 55
-CH₃ (Ketone) ~30
Ar-CH₃ 18 - 22

Predictions are based on standard chemical shift ranges and data from similar compounds.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the coupled aromatic protons on the phenyl ring, confirming their relative positions. For instance, a cross-peak between the signals assigned to H5 and H6 would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum (e.g., linking the aromatic proton signals to their respective aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. This technique provides the key to assembling the molecular fragments. For instance, a correlation from the amide N-H proton to the amide carbonyl carbon and the C1 carbon of the aromatic ring would confirm the amide linkage. Furthermore, correlations from the methylene (-CH₂-) protons to both the amide carbonyl carbon and the ketone carbonyl carbon would definitively establish the structure of the 3-oxobutanamide chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed as stronger bands just below 3000 cm⁻¹.

Ketone C=O Stretch: A strong, sharp absorption band around 1720-1725 cm⁻¹ is characteristic of the ketone carbonyl stretching vibration.

Amide I Band (C=O Stretch): A very strong, sharp absorption band, typically found between 1660-1680 cm⁻¹, is due to the amide carbonyl stretch. This is one of the most prominent features in the spectrum.

Amide II Band (N-H Bend): Another characteristic band for secondary amides appears in the 1520-1570 cm⁻¹ region, arising from a combination of N-H bending and C-N stretching vibrations.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Amide 3250 - 3350 Medium
C=O Stretch Ketone 1720 - 1725 Strong
C=O Stretch (Amide I) Amide 1660 - 1680 Strong
N-H Bend (Amide II) Amide 1520 - 1570 Medium-Strong
C-H Stretch Aromatic >3000 Medium-Weak

In the solid state or in concentrated solutions, this compound is expected to exhibit significant intermolecular hydrogen bonding. Crystallographic studies on the similar molecule N-(3,4-dimethylphenyl)acetamide show that molecules are linked into chains through N-H···O=C hydrogen bonds, where the amide N-H group acts as the donor and the amide carbonyl oxygen of an adjacent molecule acts as the acceptor. nih.govresearchgate.net

This intermolecular interaction has a noticeable effect on the IR spectrum. The frequencies of the bonds involved in hydrogen bonding are typically lowered (shifted to a lower wavenumber) and the absorption bands become broader compared to the non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent). Specifically:

The N-H stretching frequency would shift to a lower value (e.g., from ~3400 cm⁻¹ to ~3300 cm⁻¹) and the peak would broaden.

The Amide I (C=O) stretching frequency would also shift to a lower wavenumber as the hydrogen bond weakens the C=O double bond, making it vibrate at a lower frequency.

The positions of these key bands can therefore provide valuable insight into the nature and extent of hydrogen bonding within the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structure of a compound by analyzing its fragmentation patterns upon ionization.

Molecular Ion Detection and Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), this compound is expected to produce a distinct molecular ion peak (M⁺), which corresponds to the intact molecule's mass. The fragmentation of this molecular ion follows predictable pathways characteristic of β-ketoamides and N-aryl amides. libretexts.orgmdpi.com

The primary fragmentation involves cleavage of the bonds adjacent to the carbonyl groups and the amide linkage. A significant fragmentation pathway is the α-cleavage at the amide C-N bond, leading to the formation of a 3,4-dimethylaniline (B50824) radical cation or a 3,4-dimethylphenylaminium ion. Another common fragmentation is the McLafferty rearrangement, if applicable, and cleavage of the C-C bonds within the butanamide chain.

Key fragmentation patterns for N-aryl-3-oxobutanamides include the loss of small neutral molecules and characteristic cleavages that reveal the structure of the substituent groups. mdpi.com For instance, cleavage of the bond between the carbonyl carbon and the methylene group can result in the formation of an acetyl cation (CH₃CO⁺) and a corresponding radical. Similarly, cleavage between the amide carbonyl and the phenyl ring can generate a 3,4-dimethylphenyl isocyanate radical cation or related fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]⁺ C₁₂H₁₅NO₂⁺ 205
[M - CH₂CO]⁺ C₁₀H₁₃NO⁺ 163
[M - CH₃CO]⁺ C₁₀H₁₂NO⁺ 162
[C₈H₁₀N]⁺ (CH₃)₂C₆H₃NH₂⁺ 121
[C₈H₉N]⁺ (CH₃)₂C₆H₃NH⁺ 120

This interactive table outlines the major fragments anticipated in the mass spectrum of this compound.

Analysis of a closely related isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, shows major peaks at m/z values of 121 and 205, corresponding to the dimethylaniline fragment and the molecular ion, respectively, which supports these predicted patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. unizar.es This precision allows for the calculation of an exact molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₂H₁₅NO₂. The calculated exact mass (monoisotopic mass) for this formula is 205.1103 Da. HRMS analysis would aim to measure a mass value extremely close to this theoretical value, thereby confirming the elemental composition of the compound and ruling out other potential structures. nih.gov This technique is indispensable for the unambiguous identification of novel compounds or for verifying the structure of synthesized molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains several chromophores—groups of atoms that absorb light. These include the dimethyl-substituted phenyl ring, the amide group (-CONH-), and the ketone group (-C=O). truman.edu The interaction and conjugation of these groups influence the UV-Vis absorption spectrum.

The primary electronic transitions observed in this molecule are π → π* and n → π*. libretexts.orgslideshare.net

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the aromatic ring is the main contributor to these absorptions. libretexts.org

n → π transitions:* These are lower-energy transitions and result in weaker absorption bands. They involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. Both the amide and ketone carbonyl groups exhibit n → π* transitions. cutm.ac.inmasterorganicchemistry.com

The UV spectrum of derivatives, such as hydrazones of N-(2,4-dimethylphenyl)-3-oxobutanamide, shows absorption maxima in the ranges of 203–207 nm and 235–271 nm, which can be attributed to the electronic transitions within the aromatic and butanamide moieties. researchgate.net The presence of the conjugated system generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. masterorganicchemistry.com

Table 2: Electronic Transitions in this compound

Transition Chromophore Expected Wavelength Region Molar Absorptivity (ε)
π → π* Phenyl ring, C=O, C=C < 200-280 nm High ( > 1,000)
n → π* C=O (Ketone) ~270-300 nm Low (10-100)

This interactive table summarizes the key electronic transitions and the responsible chromophoric groups within the molecule.

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Tautomeric Forms

Crystallographic studies of closely related N-aryl-3-oxobutanamides, such as N-(3,4-Dichlorophenyl)-3-oxobutanamide and N-(4-Ethoxyphenyl)-3-oxobutanamide, provide a strong basis for predicting the solid-state structure of this compound. nih.govnih.govresearchgate.net

These studies consistently show that such compounds exist in the keto tautomeric form in the solid state, rather than the enol form. nih.govnih.gov This is confirmed by the observed C=O bond lengths, which are typical for double bonds. The β-diketone functionality is generally not planar. nih.govresearchgate.net

The molecular conformation is characterized by a significant twist between the plane of the phenyl ring and the plane of the amide group. For example, in N-(3,4-Dichlorophenyl)-3-oxobutanamide, this dihedral angle is 25.40°. nih.gov This non-planar arrangement is a common feature of N-aryl amides due to steric hindrance. The butanamide side chain itself is also typically twisted. nih.gov Intermolecular hydrogen bonding, particularly involving the amide N-H group and a carbonyl oxygen atom of a neighboring molecule (N—H···O), is a dominant feature in the crystal packing, often linking molecules into chains or more complex networks. nih.govnih.gov

Table 3: Typical Crystallographic Parameters for N-Aryl-3-Oxobutanamide Structures

Parameter Typical Value / Observation Reference Compound(s)
Tautomeric Form Keto N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov
Phenyl-Amide Dihedral Angle 25-30° N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov
Amide C-N Bond Length ~1.35 Å N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov
Ketone C=O Bond Length ~1.21 Å N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov
Amide C=O Bond Length ~1.23 Å N-(3,4-Dichlorophenyl)-3-oxobutanamide nih.gov

This interactive table presents expected crystallographic data for this compound based on analogous structures.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound features key functional groups that are pivotal in directing its crystal packing: a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide and keto carbonyl oxygen atoms). These features facilitate the formation of robust intermolecular interactions, with hydrogen bonding being the predominant force in establishing the supramolecular assembly.

While the specific crystal structure of this compound is not publicly detailed, extensive studies on its close structural analogs provide a clear blueprint of its expected packing motifs. The most significant interaction is the intermolecular N−H···O hydrogen bond, which consistently links molecules into extended chains. For instance, in the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide, the amide nitrogen atom forms an N−H···O hydrogen bond with the amide carbonyl oxygen of a neighboring molecule, resulting in a C(4) chain motif extending along a crystallographic axis. nih.gov Similarly, the structure of N-(4-Ethoxyphenyl)-3-oxobutanamide features antiparallel chains propagated by N−H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.net The crystal structure of N-(3,4-Dimethylphenyl)benzenesulfonamide, which shares the same substituted phenyl moiety, also displays supramolecular chains formed via N−H···O hydrogen bonds. researchgate.net

Beyond this primary hydrogen bond, weaker interactions further stabilize the crystal lattice. These include C−H···O contacts, where activated C-H bonds (such as those on the phenyl ring or adjacent to carbonyl groups) interact with oxygen atoms. In the 3,4-dichloro derivative, for example, C-H groups from both the phenyl ring and the butanamide chain form weak, bifurcated hydrogen bonds with a keto oxygen atom. nih.gov

While π-π stacking is a common packing motif in aromatic compounds, its role in this class of acetoacetanilides appears to be secondary to hydrogen bonding. The crystal structures of related compounds often exhibit twisted conformations between the phenyl ring and the acetoacetamide (B46550) side chain, which can hinder the efficient face-to-face overlap required for strong π-π interactions. nih.gov The packing is therefore dominated by the directional and energetic favorability of the hydrogen-bonded chains.

Table 1. Hydrogen Bonding Parameters in N-(Aryl)-3-oxobutanamide Derivatives
CompoundInteraction TypeMotifD···A Distance (Å)Reference
N-(3,4-Dichlorophenyl)-3-oxobutanamideN−H···O (amide)C(4) ChainNot Specified nih.gov
N-(3,4-Dichlorophenyl)-3-oxobutanamideC−H···O (keto)-Not Specified nih.gov
N-(4-Ethoxyphenyl)-3-oxobutanamideN−H···O (amide)Antiparallel Chains2.856 - 2.878 researchgate.net
N-(3,4-Dimethylphenyl)benzenesulfonamideN−H···O (sulfonamide)Supramolecular ChainsNot Specified researchgate.net
Note: Benzenesulfonamide derivative included for the 3,4-dimethylphenyl substitution pattern.

Impact of Substituent Effects on Crystal Structure

The substitution pattern on the N-phenyl ring has a profound impact on the crystal structure of acetoacetanilide (B1666496) derivatives. By altering the electronic properties, steric profile, and potential for specific interactions, substituents can modify the geometry of the intermolecular forces and lead to different packing arrangements.

A comparison between the anticipated structure of this compound and the determined structure of N-(3,4-dichlorophenyl)-3-oxobutanamide highlights the role of electronic effects and specific halogen interactions. nih.gov The dimethyl groups are electron-donating and relatively benign in terms of specific interactions. In contrast, the chloro substituents are electron-withdrawing and can participate in halogen-halogen contacts. The crystal packing of the 3,4-dichloro analog is stabilized not only by N−H···O and C−H···O hydrogen bonds but also by weak intermolecular Cl···Cl contacts (3.4364 Å). nih.gov These additional interactions impose constraints on the molecular packing that are absent in the dimethyl analog, likely resulting in a different unit cell and packing efficiency.

Furthermore, the position of the substituents is critical. For instance, substituents at the ortho position can induce a significant twist in the dihedral angle between the phenyl ring and the amide group due to steric hindrance, which directly affects the potential for both intramolecular and intermolecular hydrogen bonding. This principle is observed across various substituted acetoanilides, where the balance of these interactions is finely tuned by the substituent's nature and location on the aromatic ring.

Table 2. Influence of Phenyl Substituents on Crystal Packing of Acetoacetanilide Derivatives
SubstituentCompound ExampleKey Structural InfluencesResulting Interactions/Motifs
3,4-DimethylThis compound (Expected)Electron-donating; Moderate steric bulkDominated by N−H···O hydrogen-bonded chains
3,4-DichloroN-(3,4-Dichlorophenyl)-3-oxobutanamideElectron-withdrawing; Halogen contactsN−H···O chains, C−H···O interactions, and stabilizing Cl···Cl contacts nih.gov
4-EthoxyN-(4-Ethoxyphenyl)-3-oxobutanamideElectron-donating; Increased steric bulk and flexibilityN−H···O antiparallel chains; packing adjusts to accommodate the larger group researchgate.net

Computational Chemistry and Theoretical Studies on N 3,4 Dimethylphenyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other characteristics can be derived.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process iteratively adjusts atomic coordinates to find a minimum on the potential energy surface. mdpi.com For a flexible molecule like N-(3,4-dimethylphenyl)-3-oxobutanamide, this involves not just optimizing a single structure but also performing a conformational analysis to identify various stable conformers (rotamers) and their relative energies. chemrxiv.org

The key rotatable bonds in this molecule are the N-C(aryl) bond, the C-N(amide) bond, and the single bonds within the 3-oxobutanamide chain. Rotation around these bonds gives rise to different conformers. Computational methods can map the energy landscape associated with these rotations to identify the global minimum energy structure and other low-energy, thermally accessible conformers.

Based on crystal structure analysis of analogous compounds like N-(3,4-dichlorophenyl)-3-oxobutanamide, it is expected that the optimized geometry of this compound would exhibit specific structural features. nih.gov The dimethylphenyl ring itself would be largely planar, while the acetamide (B32628) group (N-C=O) would also be planar. A significant dihedral angle is anticipated between the plane of the phenyl ring and the plane of the amide group, indicating a twisted conformation. nih.govresearchgate.net This twist is a result of balancing steric hindrance and electronic effects like conjugation.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Structures) This table presents expected values based on DFT calculations and crystal structures of similar compounds.

Parameter Description Predicted Value Range
C=O (amide) Bond Length Length of the carbonyl bond in the amide group 1.22 - 1.24 Å
C=O (keto) Bond Length Length of the carbonyl bond in the keto group 1.20 - 1.23 Å
C-N (amide) Bond Length Length of the carbon-nitrogen amide bond 1.34 - 1.36 Å
Phenyl-Amide Dihedral Angle Angle between the phenyl ring and amide planes 20° - 40°

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, which is activated by the two methyl groups and the nitrogen atom. The LUMO is likely to be distributed over the electron-deficient 3-oxobutanamide moiety, particularly centered on the two carbonyl groups. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This table presents typical values obtained from DFT calculations for similar aromatic amide molecules.

Property Description Predicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE) Difference in energy between HOMO and LUMO 4.0 to 5.0 eV

A Molecular Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the ESP map would show the most negative potential (deep red) concentrated around the lone pairs of the two carbonyl oxygen atoms, making them the primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.net A region of high positive potential (blue) would be expected around the amide N-H proton, identifying it as the principal hydrogen bond donor site. The aromatic ring would exhibit a moderately negative potential due to its π-electron system, with the rest of the molecule showing intermediate (green/yellow) potential.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the assignment of experimental spectra. elixirpublishers.com

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.govchemrxiv.org These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and sometimes scaled with empirical factors, often show excellent agreement with experimental results. nih.govresearchgate.net

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. The predicted frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors, allowing for a reliable assignment of the principal absorption bands in an experimental IR spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates the expected correlation between calculated and observed spectroscopic data for key functional groups.

Parameter Functional Group Predicted Value Typical Experimental Range
¹H NMR Shift N-H (amide) 8.5 - 9.5 ppm 8.0 - 10.0 ppm
¹³C NMR Shift C=O (amide) 165 - 175 ppm 165 - 175 ppm
¹³C NMR Shift C=O (keto) 200 - 210 ppm 200 - 210 ppm
IR Frequency N-H Stretch ~3300 cm⁻¹ 3250 - 3350 cm⁻¹
IR Frequency C=O Stretch (amide) ~1660 cm⁻¹ 1650 - 1680 cm⁻¹

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the activation barrier and, therefore, the rate of the reaction.

For this compound, computational methods could be used to model various reactions. For example, the active methylene (B1212753) group (the -CH₂- between the two carbonyls) is acidic and can participate in condensation reactions. Modeling would involve calculating the energy profile for deprotonation, followed by nucleophilic attack on an electrophile, and locating the transition state for the rate-determining step. Other potential reactions for study include the hydrolysis of the amide bond under acidic or basic conditions.

Tautomerism and Isomerization Energy Landscapes

This compound can exist in different tautomeric forms due to the presence of the β-dicarbonyl system. The primary equilibrium is the keto-enol tautomerism. The dominant form is the keto tautomer, but it can interconvert with two possible enol tautomers.

Computational chemistry can precisely quantify the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net Furthermore, the energy barriers for the interconversion between tautomers, which typically involve an intramolecular proton transfer, can be calculated by locating the relevant transition states. Studies on similar acetoacetanilides have consistently shown that the keto form is significantly more stable than the enol forms in the solid state and in most solvents. nih.govnih.gov

Table 4: Calculated Relative Energies for Tautomers of this compound This table presents expected relative energies (ΔE) based on calculations for analogous β-dicarbonyl compounds. The keto form is the reference (0.0 kcal/mol).

Tautomer Description Predicted Relative Energy (ΔE) (kcal/mol)
Keto Form Standard 3-oxobutanamide structure 0.0 (Reference)
(Z)-Enol Form Enol with intramolecular H-bond to amide oxygen +8 to +12
(E)-Enol Form Enol with intramolecular H-bond to keto oxygen +10 to +15

These calculations can also be performed in the presence of explicit solvent molecules (e.g., water) or using continuum solvation models to understand how the solvent environment affects tautomeric equilibria and the barriers for their interconversion. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

No studies detailing the molecular docking of this compound with any specific protein targets are available in the reviewed literature. Information regarding its binding modes, interaction energies, or key amino acid residues involved in potential binding is currently unpublished.

Drug Design and in silico Screening Applications

There is no evidence in the public domain of this compound being used as a lead compound or scaffold in drug design projects. Furthermore, no in silico screening studies featuring this molecule have been reported, which would be necessary to identify its potential biological targets or activities.

Applications and Potential Research Directions of N 3,4 Dimethylphenyl 3 Oxobutanamide

Intermediate in Organic Synthesis

The reactivity of N-(3,4-dimethylphenyl)-3-oxobutanamide is centered around its active methylene (B1212753) group (the CH₂ group situated between two carbonyl groups) and the carbonyl functionalities themselves. This allows it to participate in a wide array of chemical transformations.

This compound serves as a fundamental starting material for the synthesis of more elaborate organic structures. The active methylene group is readily deprotonated by a base, forming a nucleophilic carbanion. This nucleophile can then react with various electrophiles, allowing for the construction of new carbon-carbon bonds and the extension of the molecular framework. For instance, it can undergo alkylation and acylation reactions to introduce new functional groups.

Furthermore, the compound can be utilized in coupling reactions. Diazonium salts, for example, can be coupled with N-aryl-3-oxobutanamides to form hydrazones, which are themselves important intermediates for pigments and pharmaceuticals. researchgate.netresearchgate.net The reactivity of the compound allows for further functionalization, including oxidation of the ketone or reduction of the amide, expanding its utility in synthetic organic chemistry.

One of the most significant applications of N-aryl-3-oxobutanamides is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and dyes. sciencepublishinggroup.com The compound provides a versatile scaffold that can be cyclized with various reagents to form a diverse range of ring systems.

Research has demonstrated that 3-oxobutanamides can be used to synthesize a variety of heterocycles, including:

Thiophenes: Reaction with elemental sulfur and an active methylene nitrile (like malononitrile) in the presence of a base yields highly substituted thiophene (B33073) derivatives. sciencepublishinggroup.com Another route involves reacting the non-isolable potassium salt of the oxobutanamide with α-halo carbonyl compounds like ethyl chloroacetate. sciencepublishinggroup.comsciencepublishinggroup.com

Thiazoles: The potassium salt intermediate can also react with chloroacetonitrile (B46850) to furnish thiazole (B1198619) derivatives. sciencepublishinggroup.com

Pyridines: Condensation with malononitrile (B47326) in the presence of a catalyst such as piperidine (B6355638) can afford substituted pyridine (B92270) compounds. sciencepublishinggroup.comsciencepublishinggroup.com

Diazepines: Reaction with reagents like ethylene (B1197577) diamine can lead to the formation of seven-membered rings, such as 1,4-diazepine derivatives. sciencepublishinggroup.com

The following table summarizes various heterocyclic systems synthesized from 3-oxobutanamide precursors.

ReagentsResulting HeterocycleReference
Malononitrile, Elemental Sulfur, TriethylamineThiophene sciencepublishinggroup.com
Phenyl isocyanate, Ethyl chloroacetateThiophene sciencepublishinggroup.comresearchgate.net
Phenyl isocyanate, ChloroacetonitrileThiazole sciencepublishinggroup.com
Malononitrile, PiperidinePyridine sciencepublishinggroup.comsciencepublishinggroup.com
Malononitrile, Ethylene diamine1,4-Diazepine sciencepublishinggroup.com
Hydrazine (B178648) hydrate (B1144303) (on thiophene derivative)Thiophene-5-carbohydrazide sciencepublishinggroup.comresearchgate.net

This table is based on the general reactivity of 3-oxobutanamides as reported in the literature.

Beyond serving as a structural precursor, this compound can act as a key reagent in various organic reactions. Its ability to react with both electrophiles and nucleophiles makes it a valuable component in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry. For example, N-aryl-3-oxobutanamides are known to participate in Biginelli-type reactions for the synthesis of dihydropyrimidines. The specific nature of the aryl substituents can significantly influence the reaction pathway and the final product distribution.

Coordination Chemistry and Ligand Design

The β-ketoamide moiety in this compound is an excellent chelating ligand, capable of coordinating with a wide range of metal ions.

This compound can exist in keto-enol tautomeric forms. In the presence of metal ions, the enol form is stabilized, and the compound typically acts as a bidentate ligand. It coordinates to a metal center through the carbonyl oxygen of the ketone group and the deprotonated oxygen of the enol, forming a stable six-membered chelate ring. This chelating ability makes it a candidate for applications in catalysis, materials science, and analytical chemistry. The dimethylphenyl group provides steric bulk and electronic modifications that can influence the properties and reactivity of the resulting metal complexes.

The formation of metal complexes with this compound can be monitored using various spectroscopic techniques. In Fourier-transform infrared (FTIR) spectroscopy, coordination to a metal ion is expected to cause a significant shift of the C=O stretching vibration to a lower wavenumber (frequency) compared to the free ligand, indicating the bonding of the oxygen to the metal.

The thermal stability of these metal complexes can be investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing insights into the decomposition pattern of the complex. Typically, the thermogram of a metal complex with a ligand like this compound would show distinct steps corresponding to the loss of any solvent molecules (like water) followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. researchgate.netirapa.org The decomposition temperatures provide information about the thermal stability of the complex.

The table below shows representative thermal decomposition data for metal(II) acetate (B1210297) complexes with imidazole (B134444), illustrating the type of information gained from such studies. A similar analysis would be applicable to complexes of this compound.

CompoundTemperature Range (°C)Mass Loss (Found %)Mass Loss (Calc. %)Decomposing Fragment
Co(OAc)₂(Im)·H₂O80–1254.03.430.5 H₂O
125–22517.016.350.5 H₂O + 0.5 Imidazole
225–41049.549.72Organic ligands
Ni(OAc)₂(Im)₁.₅·2H₂O50–1058.08.581.5 H₂O
105–160--0.5 H₂O
160–38032.032.43Imidazole ligand

Data adapted from a study on metal(II) acetate imidazole complexes to illustrate typical thermal analysis results. nih.gov

The kinetic and thermodynamic parameters of the decomposition process, such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS), can also be calculated from TGA data to further characterize the stability and decomposition mechanism of the metal complexes. dergipark.org.trresearchgate.net

Materials Science Applications

Precursors for Pigments and Dyes

Incorporation into Polymeric Materials

There is a lack of specific studies documenting the incorporation of this compound into polymeric materials. Research into polymers derived from related structures, such as maleimides, has been conducted to improve the heat resistance of resins, but this does not directly involve the specified butanamide compound. google.com

Optical and Electronic Properties of Derived Materials

No specific research detailing the optical and electronic properties of materials derived from this compound could be identified. While related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives have been studied for their optical and electronic properties, these are not direct derivatives of the compound .

Biological and Pharmacological Research (Excluding Dosage/Administration)

Enzyme Inhibition Studies (e.g., α-Glucosidase, Butyryl Cholinesterase)

There is no available research specifically investigating the enzyme inhibitory activity of this compound against α-glucosidase or butyrylcholinesterase. Studies on the inhibition of these enzymes have been conducted on a wide variety of other chemical scaffolds, but this compound has not been reported among them. nih.govrsc.orgnih.gov α-Glucosidase inhibitors are a class of drugs used to manage postprandial hyperglycemia, while butyrylcholinesterase inhibitors are investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govplos.org

Anti-inflammatory Properties

Research into compounds structurally related to this compound suggests a potential for anti-inflammatory activity. The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Studies on other synthetic amides have demonstrated that they can exert anti-inflammatory effects by reducing the levels of inflammatory mediators like COX-2, nitric oxide (NO), and tumor necrosis factor (TNF-α) in inflamed tissues. researchgate.net

For instance, investigations into analogs of shikimic acid, another class of organic compounds, have shown they can reduce inflammation in various models. nih.gov These compounds were found to decrease the production of prostaglandin (B15479496) E2 (PGE2) and malondialdehyde (MDA), a marker of oxidative stress, in inflamed paw tissue in animal studies. nih.gov Given the structural similarities in functional groups, it is plausible that this compound could be investigated for similar mechanisms of action, including the modulation of pro-inflammatory cytokines and enzymes. researchgate.netmdpi.com Future research could focus on in vitro and in vivo models to evaluate its ability to mitigate inflammatory responses.

Anticancer Potential

The anticancer potential of derivatives containing the N-aryl acetoacetamide (B46550) scaffold has been an area of active investigation. Studies on related structures have shown promising activity against various cancer cell lines. For example, a series of N-aryl-1,3,4-oxadiazol-2-amine analogues, which can be synthesized from related starting materials, were screened for anticancer activity against a panel of human cancer cell lines. nih.gov

One of the more promising compounds from a related study was N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which demonstrated significant activity against several cancer cell lines. nih.gov The activity was measured as the mean growth percent (GP). This particular compound was most sensitive against melanoma, leukemia, breast cancer, and colon cancer cell lines. nih.gov

Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine nih.gov
Cancer Cell LineCancer TypeGrowth Percent (GP)
MDA-MB-435Melanoma15.43
K-562Leukemia18.22
T-47DBreast Cancer34.27
HCT-15Colon Cancer39.77

These findings suggest that the N-(dimethylphenyl) moiety is a favorable feature for anticancer activity within this class of compounds. nih.gov Consequently, this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications in oncology. Further research could explore its direct cytotoxicity or its use as a precursor for novel anticancer agents. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, mechanistic studies would likely focus on its interactions with specific biological macromolecules.

The biological activity of compounds like this compound typically stems from their interaction with molecular targets such as enzymes or receptors. For anti-inflammatory action, a common target is the cyclooxygenase (COX) enzyme. In the context of anticancer activity, research on other novel carboxamide derivatives has identified potential targets like vascular endothelial growth factor receptor 2 (VEGFR2) kinase and cytochrome P450 enzymes, which are involved in cancer progression and drug metabolism. frontiersin.org Other studies on complex heterocyclic compounds have pointed to the inhibition of cell survival proteins like murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) as a mechanism for inducing cancer cell death. researchgate.net Given the chemical structure of this compound, it is conceivable that it or its derivatives could interact with enzymatic active sites or receptor binding pockets, thereby modulating their activity.

The efficacy of a compound is often related to its binding affinity for its molecular target. High-affinity binding can lead to potent biological effects. For example, studies on biaryl mannoside inhibitors targeting the bacterial lectin FimH demonstrated that specific structural modifications could significantly enhance binding affinity, leading to melting temperature shifts of the target protein from 60 °C to over 74 °C, indicative of strong binding. nih.gov While direct binding data for this compound is not widely available, research on analogous compounds provides a framework for investigation. The mode of action could involve competitive or non-competitive inhibition of an enzyme, or agonism/antagonism of a receptor. Detailed biophysical studies, such as isothermal titration calorimetry or surface plasmon resonance, would be necessary to quantify binding affinity and elucidate the precise mode of action.

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. For derivatives of N-aryl acetoacetamides, SAR studies have provided valuable insights. For instance, in the development of anticancer agents, it was found that substituting the N-aryl ring with a 2,4-dimethyl configuration was more effective than a single methyl substitution. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for biological activity.

Similarly, in studies of isoxazole-based chitin (B13524) synthesis inhibitors, the introduction of different substituents on a phenyl ring led to varying levels of activity. Halogens and small alkyl groups slightly enhanced activity, whereas bulky groups like t-Butyl or electron-withdrawing groups like NO₂ drastically decreased it. nih.gov These findings suggest that both steric and electronic properties of the substituents play a crucial role. SAR studies on derivatives of this compound could systematically explore modifications to both the phenyl ring and the oxobutanamide chain to optimize its biological profile for specific therapeutic targets. mdpi.com

Pharmacokinetics (e.g., Metabolite Identification, Metabolic Pathways)

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its bioavailability and duration of action. While specific pharmacokinetic data for this compound is limited, studies on structurally similar drugs can offer predictive insights.

A relevant example is bucetin (B1662820), an analgesic that contains an N-(4-ethoxyphenyl) group instead of the N-(3,4-dimethylphenyl) group. Studies on the biotransformation of bucetin in rabbits showed that it undergoes extensive metabolism. nih.gov A significant portion of the administered dose was converted into glucuronides of various metabolites, including N-(4-hydroxyphenyl)-3-oxobutanamide. This indicates that key metabolic pathways involve O-de-ethylation of the ethoxy group and subsequent conjugation with glucuronic acid. It is plausible that this compound could undergo analogous metabolic transformations, such as hydroxylation of the methyl groups on the phenyl ring, followed by conjugation reactions. Identifying the metabolites and metabolic pathways of this compound is an essential step for any future preclinical development. nih.govresearchgate.net

Comparison with Structurally Related Bioactive Compounds

This compound belongs to the larger class of acetoacetanilide (B1666496) derivatives, which are known to exhibit a wide range of biological activities. The bioactivity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the β-ketoamide moiety. Understanding these structure-activity relationships is crucial for contextualizing the potential bioactivity of this compound and guiding future research.

The table below provides a comparative overview of the observed biological activities in compounds structurally related to this compound.

Compound ClassKey Structural FeatureObserved Biological ActivityPotential Implication for this compound
Acetanilide DerivativesN-aryl amideAntimicrobial (antibacterial, antifungal) researchgate.netresearchgate.netThe core structure suggests potential antimicrobial properties.
β-Ketoamide Analogsβ-Ketoamide moietyEnzyme inhibition (e.g., α-amylase, α-glucosidase) nih.govThe 3-oxobutanamide group could confer enzyme inhibitory activity.
α-Ketoamidesα-Ketoamide functionalityEnzyme inhibition (e.g., phospholipase) semanticscholar.orgHighlights the general potential of ketoamides to interact with enzyme active sites.
N-aryl-butanamidesSubstituted phenyl ringFungicidal nih.govThe substituted phenyl ring may influence the spectrum of antimicrobial activity.

Analytical Methodologies Development

The development of robust analytical methodologies is fundamental for the quality control, purity assessment, and quantification of this compound in various matrices. These methods are essential for ensuring the consistency of research findings and for potential future applications.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are powerful tools for the separation, isolation, and purity assessment of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for analyzing non-volatile compounds. For the structurally similar N-(2,4-dimethylphenyl)-3-oxobutanamide, a reverse-phase (RP) HPLC method has been described. sielc.com A similar approach would be suitable for this compound. A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups in the molecule are expected to absorb UV light. By optimizing the mobile phase composition and flow rate, a high-resolution separation of the target compound from any impurities or starting materials can be achieved, allowing for accurate purity determination.

The following table outlines suggested starting conditions for the chromatographic analysis of this compound.

TechniqueStationary PhaseSuggested Mobile PhaseDetection MethodApplication
HPLCC18 silica (B1680970) gelAcetonitrile/Water with 0.1% Formic AcidUV-Vis Detector (e.g., at 254 nm)Purity assessment, Quantification, Isolation
TLCSilica Gel 60 F254Hexane (B92381)/Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm), Iodine vapor, Potassium permanganate (B83412) stainReaction monitoring, Preliminary purity check

Development of Detection and Quantification Methods

Accurate detection and quantification of this compound are crucial for various research applications, including stability studies, solubility determination, and potential pharmacokinetic analysis.

HPLC with UV Detection is a standard method for the quantification of organic compounds. nih.govresearchgate.net Once an HPLC method for purity assessment is established, it can be validated for quantitative purposes according to ICH guidelines. This involves constructing a calibration curve by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. nih.gov The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method would need to be determined to ensure its reliability. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying trace amounts of compounds in complex matrices such as biological fluids (e.g., plasma, urine). nih.govnih.gov An LC-MS/MS method would involve coupling an HPLC system to a tandem mass spectrometer. The compound would first be separated by HPLC and then ionized, typically using electrospray ionization (ESI). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from matrix components, allowing for very low detection and quantification limits. nih.gov The development of such a method would be essential for any future in vivo studies of this compound.

The table below summarizes key aspects of potential detection and quantification methods.

MethodPrincipleKey AdvantagesTypical Applications
HPLC-UVSeparation by liquid chromatography followed by detection using UV absorbance.Robust, reliable, widely available. nih.govQuantification in bulk material, dissolution studies, content uniformity.
LC-MS/MSSeparation by HPLC followed by highly selective detection based on mass-to-charge ratio.High sensitivity, high selectivity, suitable for complex matrices. nih.govnih.govBioanalytical studies (pharmacokinetics), trace impurity analysis.

Future Perspectives and Challenges in Research on N 3,4 Dimethylphenyl 3 Oxobutanamide

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of novel synthetic routes for N-aryl-3-oxobutanamides is a continuous effort in organic chemistry. researchgate.net For N-(3,4-dimethylphenyl)-3-oxobutanamide, future research will likely focus on moving beyond traditional methods to enhance yield, reduce reaction times, and improve selectivity. A significant challenge lies in optimizing reaction conditions to favor the desired product while minimizing side reactions.

Key areas of exploration include:

Catalyst Development: Investigating novel catalysts, such as Brønsted acidic ionic liquids, could offer pathways to milder reaction conditions and improved catalyst reusability, which is a cornerstone of green chemistry. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis presents an opportunity for greater control over reaction parameters, leading to higher consistency and yield.

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times and, in some cases, improve yields and product purity.

These advanced methods aim to overcome the limitations of conventional synthesis, such as harsh reaction conditions and the use of stoichiometric amounts of reagents.

Synthetic Approach Potential Advantages for this compound Synthesis Associated Challenges
Novel Catalysis Higher yields, milder conditions, potential for asymmetric synthesis, catalyst recyclability.Catalyst cost and stability, optimization of catalyst loading and reaction conditions.
Flow Chemistry Enhanced safety, precise control over temperature and pressure, improved scalability and reproducibility.Initial equipment cost, potential for channel clogging with solid byproducts.
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency, potential for novel reactivity.Non-uniform heating in large-scale reactions, requirement for specialized equipment.

Advanced Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic methods provide basic structural confirmation, a deeper understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its behavior and designing applications. Advanced techniques can provide unprecedented detail about its solid-state conformation and electronic properties.

For instance, single-crystal X-ray diffraction has been successfully used to determine the precise molecular geometry, bond angles, and crystal packing of analogous compounds like N-(3,4-Dichlorophenyl)-3-oxobutanamide and N-(4-Ethoxyphenyl)-3-oxobutanamide. nih.govnih.govresearchgate.net Applying this technique to this compound would provide definitive insights into how the dimethylphenyl group influences the planarity and hydrogen bonding networks within the crystal lattice. nih.gov

Future research should prioritize the following techniques:

Single-Crystal X-ray Diffraction: To determine the exact solid-state structure and understand intermolecular forces that govern its physical properties.

Solid-State NMR (ssNMR): To study the compound in its solid form, providing information about polymorphism and local molecular environments that is complementary to X-ray diffraction data.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used in conjunction with experimental data to predict spectroscopic properties, rationalize conformational preferences, and explore potential reaction mechanisms.

Technique Information Gained Relevance to this compound
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths/angles, crystal packing. nih.govresearchgate.netElucidates the influence of the 3,4-dimethyl substitution on molecular conformation and intermolecular interactions.
Solid-State NMR Information on polymorphism, local atomic environments, and dynamics in the solid state.Provides structural details when suitable single crystals cannot be grown; identifies different crystalline forms.
Computational Chemistry Predicted geometries, reaction energetics, spectroscopic properties (NMR, IR).Complements experimental data, aids in the interpretation of spectra, and guides synthetic efforts.

Multi-Omics Approaches in Biological Activity Profiling

The potential biological activities of acetoacetamide (B46550) derivatives are an area of active investigation. frontiersin.orgresearchgate.net To comprehensively understand the cellular impact of this compound, future research can employ multi-omics strategies. thermofisher.com This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a compound's mechanism of action. thermofisher.comnih.gov

A multi-omics workflow could reveal:

Genomic and Transcriptomic Analysis: Identification of genes whose expression is altered in response to the compound, pointing to specific cellular pathways being modulated.

Proteomic Analysis: Measurement of changes in protein levels, which can confirm the effects seen at the transcript level and reveal post-translational modifications.

Metabolomic Analysis: Profiling of small-molecule metabolites to understand how the compound affects cellular metabolism and biochemical pathways.

This integrated approach offers a significant advantage over single-endpoint biological assays by providing a broader, unbiased view of a compound's effects, which is critical for identifying potential therapeutic applications or off-target effects. nih.govmdpi.com

Development of Sustainable and Scalable Production Methods

For any chemical compound to be viable for industrial or pharmaceutical applications, its production must be both sustainable and scalable. researchgate.net Future research on this compound must address these challenges. The principles of green chemistry—such as using less hazardous solvents, improving energy efficiency, and minimizing waste—will be paramount.

Key goals for sustainable production include:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. Research into micellar catalysis in water has shown promise for related syntheses. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Process Intensification: Developing more efficient processes, potentially using flow chemistry, to reduce the manufacturing footprint and energy consumption. researchgate.net

The challenge lies in developing methods that are not only environmentally friendly but also economically competitive with existing technologies.

Interdisciplinary Research Collaborations (e.g., Chemistry, Biology, Materials Science)

The full potential of this compound is unlikely to be realized within a single scientific discipline. Its nature as a versatile chemical intermediate calls for extensive collaboration.

Chemistry and Biology: Synthetic chemists can design and produce novel derivatives, while biologists and pharmacologists can screen these compounds for activity against various diseases, such as cancer or microbial infections. nih.govnih.govresearchgate.net

Chemistry and Materials Science: Acetoacetamide derivatives are precursors to important pigments and polymers. echemi.com Collaborations with materials scientists could lead to the development of new materials with unique optical or electronic properties derived from this compound.

Such interdisciplinary efforts are essential for translating fundamental chemical research into practical applications, from new therapeutic agents to advanced functional materials.

Q & A

Q. What are the recommended methods for synthesizing N-(3,4-dimethylphenyl)-3-oxobutanamide in laboratory settings?

A condensation reaction between acetylacetic acid derivatives and substituted anilines is widely employed. For example, 3,4-dimethylaniline can react with ethyl acetoacetate under reflux conditions in a solvent like ethanol or benzene, followed by acid or base catalysis to yield the target compound. Slow crystallization from ethanol or deionized water (via slow cooling) is recommended to isolate high-purity product . Microwave-assisted synthesis using biodegradable catalysts (e.g., PPI) can also enhance reaction efficiency and reduce side products .

Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?

High-quality crystals are critical for structural analysis. A saturated solution of the compound in deionized water or ethanol, prepared at boiling temperature and cooled slowly (0.1–0.5°C/min), often yields colorless laths suitable for X-ray diffraction. Maintaining low temperatures (e.g., 100 K) during data collection minimizes thermal motion artifacts . For challenging cases, vapor diffusion or solvent-antisolvent layering may improve crystal growth.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the keto-enol tautomerism of the 3-oxobutanamide moiety. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended, with recrystallization as a final purification step .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in crystallographic data refinement for this compound derivatives?

Discrepancies often arise from hydrogen bonding ambiguities or thermal parameter overfitting. Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically (riding model) and validated against electron density maps. Tools like PLATON (ADDSYM, CHECKCIF) detect missed symmetry or validation alerts . For example, in N-(3,4-dichlorophenyl)-3-oxobutanamide, manual inspection of hydrogen bonds (N–H···O and C–H···O) resolved packing ambiguities .

Q. How does the substitution pattern on the phenyl ring influence the oxidative transformation of N-aryl-3-oxobutanamides, such as this compound?

Substituents like methyl or methoxy groups on the phenyl ring have minimal steric or electronic effects on oxidative reactivity. For instance, (diacetoxyiodo)benzene (DIB)-mediated oxidation converts 3-oxobutanamides to 2,2-dihaloacetamides regardless of substituent position (ortho, meta, para). However, electron-donating groups (e.g., methyl) may slightly accelerate reaction rates due to enhanced stability of intermediates .

Q. How can researchers address challenges in hydrogen bonding network analysis in this compound crystals when using automated refinement tools?

Automated tools like WinGX or OLEX2 may misinterpret weak hydrogen bonds. Complement these with manual analysis using ORTEP-3 to visualize displacement ellipsoids and intermolecular interactions. For example, in N-(4-ethoxyphenyl)-3-oxobutanamide, hydrogen bonding along the b-axis direction was confirmed via manual inspection of contact distances and angles .

Q. What computational methods complement experimental data in elucidating the electron density distribution of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron density maps, which can be cross-validated against X-ray diffraction data. Software like CrystalExplorer visualizes Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking in aryl groups). Pair distribution function (PDF) analysis is useful for amorphous or poorly crystalline samples .

Methodological Notes

  • Crystallography Software : SHELX (refinement), ORTEP-3 (visualization), and WinGX (data integration) are industry standards .
  • Synthesis Optimization : Microwave irradiation reduces reaction times, while PPI catalysts improve green chemistry metrics .
  • Data Validation : Always cross-check CIF files with IUCr checkCIF tools to ensure compliance with crystallographic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.